molecular formula C10H13N3OS B11046019 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile

5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile

Cat. No. B11046019
M. Wt: 223.30 g/mol
InChI Key: XAJDWPWCDMQHSZ-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways depend on the specific application and structure of the compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-Acetyl-4-amino-2-(isopropylamino)thiophene-3-carbonitrile include other thiophene derivatives such as 2-Butylthiophene, 2-Octylthiophene, and thieno[3,2-d]pyrimidine derivatives .

Uniqueness: What sets this compound apart from other thiophene derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

5-acetyl-4-amino-2-(propan-2-ylamino)thiophene-3-carbonitrile

InChI

InChI=1S/C10H13N3OS/c1-5(2)13-10-7(4-11)8(12)9(15-10)6(3)14/h5,13H,12H2,1-3H3

InChI Key

XAJDWPWCDMQHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=C(S1)C(=O)C)N)C#N

Origin of Product

United States

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